molecular formula C23H21NO8S B3989171 Methyl 2-(dibenzofuran-2-ylsulfonylamino)-3,4,5-trimethoxybenzoate

Methyl 2-(dibenzofuran-2-ylsulfonylamino)-3,4,5-trimethoxybenzoate

Cat. No.: B3989171
M. Wt: 471.5 g/mol
InChI Key: LWUWUBBAEPLFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(dibenzofuran-2-ylsulfonylamino)-3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(dibenzofuran-2-ylsulfonylamino)-3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The starting materials often include dibenzofuran and trimethoxybenzoic acid derivatives. The key steps involve sulfonylation and esterification reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, methanol, and catalysts such as pyridine or triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(dibenzofuran-2-ylsulfonylamino)-3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(dibenzofuran-2-ylsulfonylamino)-3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trimethoxybenzoate moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

  • Methyl 2-(dibenzofuran-2-ylsulfonylamino)-benzoate
  • Methyl 2-(dibenzofuran-2-ylsulfonylamino)-4,5-dimethoxybenzoate

Comparison: Methyl 2-(dibenzofuran-2-ylsulfonylamino)-3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate ring, which can influence its chemical reactivity and biological activity. The additional methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

methyl 2-(dibenzofuran-2-ylsulfonylamino)-3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO8S/c1-28-19-12-16(23(25)31-4)20(22(30-3)21(19)29-2)24-33(26,27)13-9-10-18-15(11-13)14-7-5-6-8-17(14)32-18/h5-12,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUWUBBAEPLFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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